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Cecropin-B

Cat. No.: B1577551
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Description

Academic Rationale for Investigating Cecropin-B

Addressing Antimicrobial Resistance Mechanisms

The escalating crisis of antimicrobial resistance (AMR) has created an urgent need for novel antimicrobial agents with distinct mechanisms of action compared to conventional antibiotics. mdpi.comexplorationpub.commdpi.com this compound, with its membrane-targeting properties, offers a promising alternative. cambridge.orgnih.govnih.gov Unlike many traditional antibiotics that target specific intracellular processes, this compound's ability to physically disrupt bacterial membranes makes the development of resistance through target modification less likely. explorationpub.comfrontiersin.org However, studies have shown that bacteria can exhibit inducible resistance to cecropin (B1577577) B, potentially through changes in their cell surface ultrastructure. nih.govnih.govkarger.com Research into the mechanisms of this inducible resistance, such as alterations in gene expression related to ion transport and metabolism, is crucial for the continued development of cecropin-based therapeutics. karger.com

Exploration of Novel Immunomodulatory Agents

Beyond its direct antimicrobial effects, this compound and other AMPs are increasingly recognized for their roles in modulating the host immune response. mdpi.comnih.govubc.camdpi.com These immunomodulatory activities can include influencing the production of cytokines, promoting chemotaxis of immune cells, and enhancing phagocyte function. mdpi.comcambridge.orgubc.ca Investigating the immunomodulatory potential of this compound is important because it suggests that these peptides could not only help clear infections directly but also bolster the host's own defense mechanisms and help regulate inflammatory responses. mdpi.comubc.canih.gov Research in this area aims to understand how this compound interacts with immune cells and signaling pathways, potentially leading to the development of novel immunotherapies or adjunctive treatments for infectious diseases. ubc.canih.gov

Here is a table summarizing some key characteristics and research findings related to this compound:

CharacteristicDescriptionRelevant Research Findings
Origin Primarily isolated from the hemolymph of insects, notably Hyalophora cecropia. cambridge.orgwikipedia.orgfrontiersin.orgAlso found in other organisms, including pig intestine. sigmaaldrich.com
Structure Cationic, α-helical peptide, typically 35 amino acids long. cambridge.orgspandidos-publications.comnih.govnih.gov Features an amphipathic N-terminus and hydrophobic C-terminus. cambridge.orgnih.govscirp.org Often contains a hinge region. nih.govnih.govStructure includes two α-helices. wikipedia.org Amphipathic group is necessary for membrane insertion and pore formation. wikipedia.org
Antimicrobial Activity Broad spectrum, active against Gram-positive and Gram-negative bacteria, and some fungi. cambridge.orgfrontiersin.orgspandidos-publications.comParticularly potent against Gram-negative bacteria. frontiersin.orgnih.gov Disrupts anionic bacterial cell membranes. cambridge.orgnih.govnih.gov Inhibits proline uptake and causes leaky membranes. wikipedia.orgfrontiersin.org
Anticancer Activity Demonstrated cytotoxic effects on various cancer cell lines. wikipedia.orgspandidos-publications.comscirp.orgsigmaaldrich.comForms pores in cancer cell membranes. wikipedia.org Activity can be concentration-dependent and cell line-dependent. scirp.org
Immunomodulatory Activity Can influence host immune responses. mdpi.comnih.govubc.camdpi.comCan affect cytokine production and immune cell function. mdpi.comubc.canih.gov Potential to modulate inflammatory responses. mdpi.comubc.canih.gov
Resistance Bacteria can develop inducible resistance. nih.govnih.govkarger.comResistance correlated with changes in bacterial ultrastructure. nih.govnih.gov Associated with altered gene expression in areas like ion transport. karger.com

Properties

bioactivity

Antibacterial

sequence

RWKVFKKIEKMGRNIRDGIVKAGPAIEVLGSAKALGK

Origin of Product

United States

Molecular and Structural Biology of Cecropin B

Primary Amino Acid Sequence Analysis of Cecropin-B

Role of Specific Residues (e.g., Tryptophan, Phenylalanine)

Specific amino acid residues within the this compound sequence are crucial for its interaction with target membranes and its antimicrobial activity. Aromatic residues like tryptophan (W) and phenylalanine (F) are often found near the N-terminal portion of cecropin-like peptides and are highly conserved in the mature peptide. scielo.brnih.gov These hydrophobic residues contribute significantly to the peptide's affinity for the lipid bilayer of target membranes. jmb.or.kr Tryptophan residues, in particular, have been shown to penetrate into the membrane interface region, playing a role in the initial interaction and membrane disruption. rsc.org The presence and position of these residues influence the peptide's insertion and orientation within the membrane.

Secondary and Tertiary Structural Conformations

The biological activity of this compound is highly dependent on the secondary and tertiary structures it adopts, particularly in the presence of microbial membranes. mdpi.com

Alpha-Helical Content and Amphipathic Nature

A defining structural characteristic of this compound is its ability to form alpha-helical conformations. cambridge.orgscirp.org In membrane-mimetic environments, this compound typically adopts a structure composed of two alpha-helices connected by a flexible hinge region. nih.govnih.gov The N-terminal helix is predominantly amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. nih.govscirp.orgf1000research.com This amphipathic nature facilitates the initial electrostatic interaction with the negatively charged surface of bacterial membranes and allows the hydrophobic face to associate with the lipid core. nih.govf1000research.com The C-terminal helix is generally more hydrophobic. nih.govf1000research.com The formation of these amphipathic alpha-helices is critical for the peptide's mechanism of action, which often involves disrupting the integrity of the bacterial cell membrane. cambridge.orgscirp.org Circular dichroism analysis is a technique used to study the alpha-helical content of cecropins in different environments. mdpi.comnih.gov

Flexible Hinge Region Significance

The two alpha-helical segments of this compound are linked by a flexible hinge region. nih.govnih.govmdpi.com This hinge region is often rich in residues like glycine (B1666218) and proline. mdpi.com For example, in Antheraea pernyi Cecropin (B1577577) B, the hinge region is described as Ala-Gly-Pro. nih.gov The flexibility provided by this region is hypothesized to be important for the peptide's ability to span and effectively disrupt the bacterial lipid membrane. acs.org Mutations or modifications within the hinge region can impact the peptide's flexibility and, consequently, its antibacterial properties. acs.org Studies on cecropin derivatives have explored the significance of this hinge region; for instance, a hinge-deletion derivative of Cecropin B showed potent antibacterial activity, suggesting complex roles for this region depending on the specific peptide and target. nih.gov

Post-Translational Modifications and Their Functional Impact

Post-translational modifications (PTMs) can occur on this compound and influence its biological activity. One common PTM observed in cecropins is the amidation of the C-terminal residue. mdpi.comresearchgate.netresearchgate.net This modification has been shown to increase both the antimicrobial activity and the spectrum of action of the peptide. mdpi.com C-terminal amidation can enhance the interaction between the peptide and negatively charged bacterial membranes. jmb.or.krresearchgate.net Other potential PTMs, such as glycosylation, disulfide bond formation (though most cecropins are devoid of cysteines), halogenations, methylation, and phosphorylation, are known in nature and could potentially affect cecropins, though C-terminal amidation is particularly well-documented for its functional impact on these peptides. nih.govresearchgate.net

Table of Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16130488
Cecropin A16130487
Cecropin CNot readily available in search results
Cecropin DNot readily available in search results
Cecropin ENot readily available in search results
Melittin16132467
Papiliocin100223086
LL-3716132341
Magainin16132443
Sarcotoxin IA16136644
Hepcidin 206436376
HordothioninsNot readily available in search results

Data Table: Predicted Secondary Structure Content of MsCecropinB cambridge.org

Secondary StructurePercentage
α-helix63.49%
Random coil20.63%
Extended chain12.70%
β-angle3.17%

Data Table: Amino Acid Differences in D. melanogaster Cecropins acs.org

PositionCecACecBCecC
24GlyValGly
(Other varying positions are mentioned but not explicitly listed with specific residues for each cecropin in the source)

C-Terminal Amidation

C-terminal amidation is a common post-translational modification observed in many antimicrobial peptides, including this compound. researchgate.netresearchgate.net The whole sequence of this compound contains 35 amino acids, and its C-terminal is amidated. researchgate.netresearchgate.net This modification involves the conversion of the carboxyl group at the C-terminus into an amide group. lifescienceproduction.co.uk

Studies have suggested that C-terminal amidation can enhance the antibacterial activity of AMPs. researchgate.netresearchgate.net This enhancement has been attributed to several factors. C-terminal amidation can contribute to stabilizing the α-helical structures of peptides. researchgate.net Additionally, amidated peptides often possess a higher positive charge compared to their non-amidated counterparts, and a higher positive charge in AMPs has been correlated with greater antimicrobial activities. researchgate.net The C-terminal amide has been shown to contribute to the broad-spectrum properties of cecropins. nih.gov

Hydroxylation Events

While the search results mention hydroxylation in the context of ecdysone (B1671078) researchgate.net and the biocatalyzed hydroxylation of tyrosine in a biosensor application researchgate.net, there is no direct information in the provided search results specifically detailing hydroxylation events occurring on the this compound peptide itself as a post-translational modification. The available information focuses on C-terminal amidation and structural characteristics.

Biosynthesis and Gene Expression Regulation of Cecropin B

Genetic Locus and Gene Family Organization of Cecropins

In the model organism Drosophila melanogaster, the Cecropin (B1577577) gene family is organized in a compact cluster located at position 99E2 on the tip of the right arm of the third chromosome. biorxiv.orgnih.govescholarship.orgflybase.org This locus contains four active Cecropin genes: CecA1, CecA2, CecB, and CecC, along with two pseudogenes, Cec-Ψ1 and Cec-Ψ2. biorxiv.orgnih.govescholarship.orgflybase.orgembopress.org The active genes and pseudogenes are situated within a relatively small region of less than 4 kilobases. embopress.orgembopress.orgnih.gov Notably, CecA1 and CecA2 encode proteins that are identical in amino acid sequence. nih.gov The Cecropin locus in Drosophila is found adjacent to the gene encoding Andropin, another antibacterial peptide. biorxiv.orgnih.govescholarship.org This clustered organization suggests a potential for coordinated regulation of these immune effector genes.

Transcriptional Regulation Pathways in Insect Immunity

The expression of Cecropin genes, including CecB, is strongly induced in response to microbial infection, highlighting their importance in the insect's defense system. biorxiv.orgnih.govescholarship.orgencyclopedia.pub This induction is primarily governed by two major signaling pathways in insect immunity: the Toll pathway and the Immune Deficiency (Imd) pathway. biorxiv.orgnih.govescholarship.org

Toll Pathway Involvement

The Toll pathway is a key component of the insect innate immune system, primarily involved in defending against fungal and Gram-positive bacterial infections. pnas.org While the Imd pathway is considered the main regulator of Cecropin expression in Drosophila, the Toll pathway also contributes to their transcriptional activation. biorxiv.orgnih.govescholarship.org Activation of the Toll pathway leads to the nuclear translocation of the NF-κB-like transcription factor Dif, which then influences the expression of target genes, including some AMPs. pnas.org Research indicates a complex interplay, with some Toll pathway-regulated genes showing varied expression patterns in different genetic backgrounds, suggesting nuanced regulatory mechanisms. biorxiv.org

Immune Deficiency (Imd) Pathway Involvement

The Imd pathway is predominantly activated by infections with Gram-negative bacteria and is crucial for the robust induction of all four Cecropin genes in Drosophila. biorxiv.orgnih.govescholarship.orgpnas.org Upon activation, the Imd pathway culminates in the nuclear translocation of the NF-κB-like transcription factor Relish. pnas.orgaai.org Relish directly binds to regulatory regions of target genes, promoting the transcription of various AMPs, including Cecropins. pnas.orgaai.org Studies have shown that the Imd pathway is essential for both systemic Cecropin expression in response to bacterial challenge and local expression, such as that of CecA1 in the epidermis. nih.gov Mutations in the imd gene lead to severely impaired systemic expression of Cecropins upon bacterial infection. nih.gov

Tissue-Specific and Developmental Expression Patterns

The expression of Cecropin-B and other Cecropins exhibits specificity depending on the tissue and developmental stage of the insect. Following a systemic infection, Cecropin genes are strongly induced in the fat body, which is analogous to the mammalian liver, and in hemocytes, the insect blood cells. biorxiv.orgnih.govescholarship.orgembopress.orguniprot.org In cases of local infections, high levels of Cecropin transcription can be observed in barrier epithelia such as the gut lining and the epidermis. encyclopedia.pubmdpi.com

In Drosophila, the expression patterns of different Cecropins vary across developmental stages. CecA1 and CecA2 show peak activity in larvae and adults, whereas CecB expression is preferentially high during the early pupal stage. embopress.orgnih.gov CecC is also primarily expressed in early pupae, with induction observed in the anterior region of the larval hindgut and other larval tissues undergoing histolysis, potentially including hemocytes. nih.gov

Studies in other insect species, such as the silkworm (Bombyx mori), reveal similar patterns of induced expression in the midgut and fat body following immune challenges. encyclopedia.pubmdpi.com In B. mori, the BmCec-E transcript shows specific expression in the 1-day-old embryo and the intestine during the pre-pupal and pupal stages, in contrast to BmCecropin-A, B, and D transcripts which are not detected during developmental stages without immunization. tandfonline.com In the oriental armyworm (Mythimna separata), MscecropinB is highly expressed in the fat body and haemolymph of fourth instar larvae, with the highest expression levels observed in the prepupal and pupal stages. cambridge.org

Induction of this compound Expression by Pathogenic Challenges

A hallmark of Cecropin gene regulation is their rapid and strong induction upon exposure to pathogens. biorxiv.orgnih.govescholarship.orgencyclopedia.pubuniprot.orguniprot.org This inducible expression is a critical component of the insect's immediate immune response. Following the injection of bacteria into the hemocoel, Cecropin transcripts typically appear within one hour, reach peak levels between 2 and 6 hours, and decline by 24 hours. embopress.orgnih.govuniprot.orguniprot.org This swift transcriptional response ensures a rapid increase in antimicrobial peptide concentration to combat the invading microorganisms. Induction of Cecropin expression can also occur through the ingestion of bacteria. embopress.orgnih.govuniprot.org In Mythimna separata, MscecropinB expression is significantly upregulated upon infection with entomopathogenic fungi like Beauveria bassiana or bacteria such as Bacillus thuringiensis. cambridge.org

Constitutive Expression Levels in Uninfected States

While Cecropin expression is primarily known for its strong induction during infection, low levels of constitutive expression can also be detected in certain tissues even in the absence of overt pathogenic challenge. encyclopedia.pubmdpi.com This basal expression may provide a first line of defense or serve other physiological roles. Examples of tissues exhibiting low constitutive Cecropin expression include the reproductive tract in Drosophila and the midgut or fat body in the silkworm B. mori. encyclopedia.pubmdpi.com In Drosophila pupae, a small peak of constitutive Cecropin expression has been observed, which appears to be linked to the presence of bacteria in the food. embopress.orgnih.gov Additionally, some cell lines from the mosquito Anopheles gambiae have been shown to maintain high levels of constitutive CEC1 expression. pnas.org

Mechanisms of Action of Cecropin B

Interaction with Microbial Membranes

The interaction of Cecropin-B with microbial membranes is a critical step in its mechanism of action. This interaction is largely driven by electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govkarger.comucl.ac.ukresearchgate.netrsc.orgopenaccessjournals.com

Membrane Permeabilization and Disruption

This compound is known to cause membrane permeabilization and disruption, leading to leakage of intracellular contents and ultimately cell death. wikipedia.orgnih.govmdpi.comresearchgate.netscirp.orgthermofisher.comoup.com The peptide's ability to insert into and perturb the lipid bilayer is central to this process. wikipedia.orgscirp.org Studies have shown that this compound can induce outward currents in cell membranes, indicative of pore formation, which alters membrane permeability. wikipedia.org Electron microscopy studies have also revealed ultrastructural changes in the outer surfaces of bacteria exposed to this compound, consistent with membrane disruption. nih.govnih.govkarger.comoup.com The extent of membrane permeabilization can be concentration-dependent. mdpi.comscirp.org

Pore Formation Models (e.g., Barrel-Stave, Toroidal, Carpet-like)

The interaction of antimicrobial peptides like this compound with lipid bilayers can lead to the formation of pores through various models, including the barrel-stave, toroidal, and carpet models. nih.govmdpi.comscirp.orgucl.ac.ukrsc.orgthermofisher.comglobal-sci.orgnih.govresearchgate.netmdpi.com While the precise mechanism can vary depending on the peptide concentration and membrane composition, these models provide frameworks for understanding how peptides disrupt membrane integrity. ucl.ac.uknih.gov

In the barrel-stave model, peptides aggregate and insert into the membrane, forming a pore where the hydrophobic faces of the peptides interact with the lipid core, and the hydrophilic faces line the aqueous channel. global-sci.orgnih.govresearchgate.net The toroidal pore model involves both peptides and lipids bending to form a pore, with the peptide associated with the lipid head groups. global-sci.orgnih.govresearchgate.netmdpi.com The carpet model proposes that peptides accumulate on the membrane surface, covering it like a carpet, and at a certain concentration, they cause membrane disruption, potentially through micellization, without necessarily forming stable transmembrane pores. ucl.ac.ukglobal-sci.orgnih.govmdpi.com

Research suggests that this compound may induce membrane roughening consistent with the carpet-like disruption mode. ucl.ac.uk However, other studies, particularly those on Cecropin (B1577577) B and its derivatives, indicate pore formation in cell membranes. wikipedia.org Molecular dynamics simulations suggest a cooperative mechanism for this compound insertion into anionic membranes, leading to pore formation. acs.org

Role of Amphipathicity and Cationic Charge in Membrane Binding

The amphipathic nature and cationic charge of this compound are fundamental to its ability to bind to and interact with microbial membranes. wikipedia.orgmdpi.comscirp.orgkarger.comrsc.orgmdpi.comacs.org The net positive charge of the peptide facilitates initial electrostatic attraction to the negatively charged microbial cell surface. nih.govscirp.orgkarger.comucl.ac.ukresearchgate.netopenaccessjournals.com Once bound, the amphipathic structure, with its distinct hydrophilic and hydrophobic regions, allows the peptide to insert into the lipid bilayer. nih.govcambridge.orgscirp.orgkarger.comrsc.orgacs.org The hydrophobic regions interact with the lipid core of the membrane, while the hydrophilic regions may align with the polar head groups or face the aqueous environment within a pore. scirp.orgucl.ac.ukglobal-sci.orgnih.govresearchgate.net The balance between cationic charge and hydrophobicity is crucial for effective membrane interaction and antimicrobial activity. ucl.ac.uk

Specificity for Anionic Microbial Membranes vs. Eukaryotic Cells

A key advantage of antimicrobial peptides like this compound is their selective toxicity towards microbial cells compared to eukaryotic cells. nih.govmdpi.comcambridge.orgnih.govucl.ac.ukresearchgate.netrsc.orgopenaccessjournals.comresearchgate.net This specificity is largely attributed to the differences in membrane composition between prokaryotic and eukaryotic cells. nih.govkarger.comopenaccessjournals.com Microbial membranes, particularly those of bacteria, have a higher proportion of anionic phospholipids compared to the membranes of eukaryotic cells, where anionic lipids are primarily located in the inner leaflet. ucl.ac.ukopenaccessjournals.com The cationic charge of this compound leads to a stronger electrostatic attraction and preferential binding to the anionic microbial membranes. nih.govkarger.comucl.ac.ukresearchgate.netrsc.orgopenaccessjournals.com This differential interaction is thought to be a major factor in the lower toxicity of this compound towards host cells at antimicrobial concentrations. karger.comnih.gov Studies have shown that while this compound is highly active against bacteria and some cancer cell lines, it exhibits low or negligible toxicity towards normal mammalian cells like fibroblasts and erythrocytes. wikipedia.orgnih.govnih.gov

Intracellular Target Interactions

While membrane disruption is a primary mechanism, this compound can also exert its effects by interacting with intracellular targets after translocating across the microbial membrane. nih.govcambridge.orgkarger.comglobal-sci.org

Interactions with Nucleic Acids

After entering the cell, antimicrobial peptides, including this compound, can act on intracellular targets such as nucleic acids. cambridge.org These peptides can affect the synthesis and replication of DNA and RNA. cambridge.org The cationic charge of cecropins facilitates their binding to anionic bacterial membranes and intracellular targets involved in nucleic acid and protein synthesis. karger.com

Synergistic Mechanisms with Conventional Antimicrobials

Combining antimicrobial peptides like cecropins with conventional antibiotics has gained attention due to their complementary mechanisms of action. frontiersin.org This synergy can be observed through several mechanisms in in vitro experiments, including increasing membrane permeability, disrupting biofilms, directly potentiating antibiotic efficacy, and inhibiting resistance development. frontiersin.org For instance, a cocktail treatment with abaecin (B1167496) and this compound has shown synergistic bacteriolytic effects against Bacillus subtilis. nih.gov While Cecropin A has been shown to disrupt E. coli biofilms and enhance the efficacy of nalidixic acid, leading to synergistic clearance of infections and slowing resistance emergence, similar synergistic potential with Cecropin B and conventional antimicrobials is an area of investigation. frontiersin.org

Mechanisms of Action Against Eukaryotic Cancer Cell Lines (in in vitro models)

This compound has demonstrated cytotoxic effects on a number of tumor-derived cell lines in vitro. spandidos-publications.com Its anticancer properties in in vitro studies have been confirmed on various cell lines, including those from prostate and breast cancer. nih.gov The mechanisms underlying these effects involve membrane interactions, induction of apoptosis, and disruption of mitochondrial function. nih.govkarger.comnih.gov

Cecropins, including this compound, contain amphipathic α-helices that allow them to target non-polar lipid cell membranes. spandidos-publications.com They can bind to and penetrate the phospholipid bilayer of the cell membrane, forming transmembrane pores or channels that alter cell membrane permeability. scirp.orgspandidos-publications.com This leads to irreversible cytolysis and ultimately cell death. scirp.orgspandidos-publications.com At high concentrations, cecropins can form a carpet-like structure with detergent-like properties, disrupting membranes. researchgate.net At lower concentrations, they can associate with membranes and form channels or pores that affect cellular electrolyte balance. mdpi.comresearchgate.net Scanning electron microscopy has demonstrated lethal membrane disruption in bladder cancer cells treated with Cecropin B, while benign fibroblasts were unaffected. nih.govresearchgate.net

This compound can induce apoptosis in cancer cells in vitro. iomcworld.com Studies have shown that this compound treatment can increase the gene expression of proteins associated with cell apoptosis and death, such as Caspase-3 and Fas, in breast cancer cells. iomcworld.com Apoptosis induced by cecropins in cancer cells may be linked to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS). spandidos-publications.com Intracellular ROS production and a decrease in mitochondrial membrane potential can trigger a cascade of mitochondrion-dependent apoptotic signaling. spandidos-publications.com

Certain cecropins can translocate across eukaryotic membranes into the cytoplasm and depolarize inner mitochondrial membranes, causing disruption of the mitochondrial membrane potential. spandidos-publications.com This disruption can lead to the release of mitochondrial cytochrome c, which induces apoptosis. spandidos-publications.com It has been reported that cancer cell apoptosis induced by cecropins may be due to mitochondrial dysfunction and overproduction of ROS. spandidos-publications.com

Antiviral Mechanisms (in in vitro studies)

Direct Viral Envelope Disruption

For enveloped viruses, which possess a lipid bilayer derived from the host cell membrane, this compound can target and disrupt this outer layer. frontiersin.orguniroma1.it The cationic and amphipathic nature of this compound allows it to interact electrostatically with the negatively charged components of the viral envelope, primarily the phospholipids. scirp.orguniroma1.it This interaction can lead to the destabilization and permeabilization of the envelope, ultimately causing its disruption. frontiersin.orguniroma1.it The direct disruption of the viral envelope compromises the integrity of the virion, preventing it from properly attaching to or fusing with host cells, thereby inhibiting viral entry and replication. uniroma1.it Research suggests that this mechanism is involved in the inhibition of viral replication by cecropin B and its synthetic analogs against certain fish viruses, such as infectious hematopoietic necrosis virus (IHNV) and viral hemorrhagic septicemia virus (VHSV). frontiersin.orgnih.gov

Viral Capsid Disintegration

In addition to effects on viral envelopes, this compound has also been shown to induce the disintegration of viral capsids, particularly in non-enveloped viruses. frontiersin.orgnih.govnih.gov The viral capsid is a protein shell that encloses the genetic material of the virus. nih.gov While the exact molecular details of capsid disintegration by this compound are still being investigated, it is believed that the peptide's interaction with capsid proteins or internal viral components can lead to the structural breakdown of the capsid. nih.govuniroma1.it This disintegration exposes or damages the viral genome, rendering the virus non-infectious. nih.govuniroma1.it Studies have indicated that this compound and its synthetic analog CF17 can cause the disintegration of the viral capsid of infectious pancreatic necrosis virus (IPNV), a non-enveloped fish pathogen, contributing to the reduction in viral yield. frontiersin.orgnih.govnih.gov

Here is a summary of research findings related to this compound's antiviral mechanisms:

Virus TypeExample VirusesProposed Mechanism of ActionKey FindingsSource
Enveloped VirusesIHNV, VHSV (fish viruses)Direct Viral Envelope DisruptionInhibition of viral replication; Suggestion of envelope disruption involvement. frontiersin.orgnih.gov frontiersin.orgnih.gov
Non-Enveloped VirusesIPNV (fish virus)Viral Capsid DisintegrationDisintegration of the viral capsid; Reduction in viral yield. frontiersin.orgnih.govnih.gov frontiersin.orgnih.govnih.gov

Antimicrobial Spectrum and Efficacy of Cecropin B in in Vitro Studies

Activity Against Gram-Negative Bacteria

Cecropin-B generally exhibits potent activity against Gram-negative bacteria. nih.govoup.comnih.govmdpi.commdpi.comresearchgate.net This preferential activity is thought to be related to the differences in the cell membrane composition between Gram-negative and Gram-positive bacteria, specifically the presence of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. nih.govmdpi.com this compound has been shown to disrupt the bacterial outer membrane. nih.govoup.com

Specific Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella enteritidis, Ralstonia solanacearum, Xanthomonas campestris)

This compound has demonstrated activity against a variety of specific Gram-negative pathogens in in vitro studies. It has shown efficacy against Escherichia coli, including lipopolysaccharide defective mutants which were found to be particularly susceptible. nih.govoup.com Studies have also reported its activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella enteritidis. mdpi.comnih.gov While this compound is active against P. aeruginosa, some studies suggest its activity might be lesser compared to other tested bacteria. researchgate.net

This compound has also been investigated for its activity against plant pathogens. It has shown effectiveness against Ralstonia solanacearum and Xanthomonas campestris pv. vesicatoria. nih.gov Another study reported inhibition of Xanthomonas campestris pv. malvacearum by Cecropin (B1577577) B. researchgate.net A cecropin B-like peptide from Anticarsia gemmatalis showed inhibition of Bacillus thuringiensis (Gram-positive) but no observed effect on B. kururiensis or E. coli in one study. scielo.br

Here is a summary of in vitro activity against specific Gram-Negative bacteria:

PathogenGram StainIn Vitro ActivityNotesSource
Escherichia coliGram-NegativeActiveParticularly susceptible in LPS defective mutants. nih.govoup.com nih.govoup.comnih.govmdpi.commdpi.comnih.govscielo.br
Pseudomonas aeruginosaGram-NegativeActiveActivity may be lesser compared to other bacteria in some studies. researchgate.net nih.govoup.commdpi.comnih.govresearchgate.net
Klebsiella pneumoniaeGram-NegativeActive mdpi.comnih.gov mdpi.comnih.gov
Salmonella enteritidisGram-NegativeActive nih.gov nih.govcpu-bioinfor.org
Ralstonia solanacearumGram-NegativeActivePlant pathogen. nih.gov nih.govresearchgate.net
Xanthomonas campestrisGram-NegativeActiveIncludes pv. vesicatoria and pv. malvacearum. nih.govresearchgate.net nih.govresearchgate.net
Aeromonas salmonicidaGram-NegativeActive nih.govplos.org nih.govplos.org
Campylobacter jejuniGram-NegativeActive nih.govplos.org nih.govplos.org
Flavobacterium psychrophilumGram-NegativeActive nih.govplos.org nih.govplos.org
Yersinia ruckeriGram-NegativeActive nih.govplos.org nih.govplos.org
Enterobacter cloacaeGram-NegativeActive cpu-bioinfor.org escholarship.org
Providencia heimbachaeGram-NegativeActive escholarship.org escholarship.org

Activity Against Gram-Positive Bacteria

While primarily known for its activity against Gram-negative bacteria, this compound has also shown activity against some Gram-positive bacteria in vitro studies. spandidos-publications.comnih.govlifescienceproduction.co.uk However, Gram-positive organisms are generally less sensitive to cecropins compared to Gram-negative organisms. nih.govoup.comresearchgate.net Protoplasts of Staphylococcus aureus and Staphylococcus epidermidis were found to be resistant to this compound, suggesting that the cytoplasmic membranes of Gram-positive organisms may be inherently more resistant. nih.govoup.comresearchgate.net

Comparative Efficacy (Gram-Negative vs. Gram-Positive)

Numerous studies highlight the differential sensitivity of Gram-negative and Gram-positive bacteria to this compound. spandidos-publications.commdpi.com Gram-negative bacteria are typically more susceptible. nih.govoup.comresearchgate.net Some studies have reported no detectable activity of this compound against tested Gram-positive bacteria. mdpi.comnih.govplos.org This difference in efficacy is attributed to the structural differences in their cell envelopes. mdpi.com

Here is a summary of in vitro activity against specific Gram-Positive bacteria:

PathogenGram StainIn Vitro ActivityNotesSource
Staphylococcus aureusGram-PositiveActive (limited)Protoplasts resistant. nih.govoup.comresearchgate.net Less sensitive than Gram-negatives. nih.govoup.comspandidos-publications.comnih.govresearchgate.netresearchgate.net
Staphylococcus epidermidisGram-PositiveActive (limited)Protoplasts resistant. nih.govoup.comresearchgate.net Less sensitive than Gram-negatives. nih.govoup.comresearchgate.net
Enterococcus faecalisGram-PositiveNot ActiveIn some studies. nih.govplos.org nih.govplos.orgnih.gov
Listeria monocytogenesGram-PositiveNot ActiveIn some studies. nih.govplos.org nih.govplos.orgnih.gov
Bacillus thuringiensisGram-PositiveActiveCecropin B-like peptide. scielo.br scielo.br
Streptococcus pneumoniaeGram-PositiveNot ActiveIn some studies. nih.gov nih.gov

Antifungal Activity

This compound has also demonstrated antifungal activity in in vitro studies. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govplos.orgnih.gov This activity involves disrupting fungal cell membranes and potentially causing destructive changes in the cell wall and mitochondrial membranes in some species like Candida albicans. mdpi.com However, not all cecropin peptides exhibit antifungal properties. mdpi.com

Specific Fungi (e.g., Beauveria bassiana, Aspergillus fumigatus, Candida albicans)

In vitro studies have investigated this compound's activity against specific fungal pathogens. Cecropins have shown a contribution to defense against the entomopathogenic fungus Beauveria bassiana. escholarship.orgnih.govbiorxiv.org Activity against Aspergillus fumigatus and Candida albicans has also been suggested or observed in some studies. lifescienceproduction.co.ukresearchgate.netresearchgate.netplos.orgescholarship.orgnih.govbiorxiv.orgnih.gov However, one study reported C. albicans was resistant to a high concentration of Cecropin B in an agar (B569324) diffusion assay. oup.com Cecropin B has also shown antifungal activity against Fusarium solani strains. nih.gov Other fungi inhibited by Cecropin B or its analogs in vitro include Verticillium dahliae, Fusarium moniliforme, Thielaviopsis basicola, and Fusarium oxysporum. researchgate.netapsnet.org

Here is a summary of in vitro activity against specific Fungi:

PathogenTypeIn Vitro ActivityNotesSource
Beauveria bassianaFungusActiveEntomopathogenic fungus. escholarship.orgnih.govbiorxiv.org lifescienceproduction.co.ukresearchgate.netplos.orgescholarship.orgnih.govbiorxiv.org
Aspergillus fumigatusFungusActiveOpportunistic mould. escholarship.orgnih.govbiorxiv.org lifescienceproduction.co.ukresearchgate.netplos.orgescholarship.orgnih.govbiorxiv.org
Candida albicansFungusActive (variable)Resistant in one agar diffusion assay. oup.com Disrupts membranes. mdpi.com lifescienceproduction.co.ukresearchgate.netplos.orgescholarship.orgnih.govmdpi.combiorxiv.orgnih.gov
Fusarium solaniFungusActiveClinical isolates. nih.gov researchgate.netnih.gov
Verticillium dahliaeFungusActive researchgate.net researchgate.netresearchgate.net
Fusarium moniliformeFungusActive researchgate.netapsnet.org researchgate.netapsnet.org
Thielaviopsis basicolaFungusActive researchgate.net researchgate.net
Fusarium oxysporumFungusActive researchgate.netresearchgate.netapsnet.org researchgate.netresearchgate.netapsnet.org

Antiviral Activity (in in vitro studies)

In addition to its antibacterial and antifungal properties, this compound has shown antiviral activity in in vitro studies against certain viruses. nih.govresearchgate.netnih.govub.edu Studies have demonstrated the activity of native this compound and synthetic analogs against important fish viral pathogens, including infectious hematopoietic necrosis virus (IHNV), viral hemorrhagic septicemia virus (VHSV), snakehead rhabdovirus (SHRV), and infectious pancreatic necrosis virus (IPNV). nih.govfrontiersin.org The proposed mechanism of action involves the direct disruption of the viral envelope and the disintegration of viral capsids. nih.govfrontiersin.org While one trial showed no direct antiviral activity against H1N1 type A influenza virus, another demonstrated a significant decrease in virus concentration at a specific therapeutic concentration in infected cells. lsu.edu

Here is a summary of in vitro activity against specific Viruses:

VirusTypeIn Vitro ActivityNotesSource
Infectious Hematopoietic Necrosis Virus (IHNV)VirusActiveFish virus. nih.govfrontiersin.org nih.govfrontiersin.org
Viral Hemorrhagic Septicemia Virus (VHSV)VirusActiveFish virus. nih.govfrontiersin.org nih.govfrontiersin.org
Snakehead Rhabdovirus (SHRV)VirusActiveFish virus. nih.govfrontiersin.org nih.govfrontiersin.org
Infectious Pancreatic Necrosis Virus (IPNV)VirusActiveFish virus. nih.govfrontiersin.org nih.govfrontiersin.org
H1N1 Type A Influenza VirusVirusVariableShowed significant decrease in virus concentration in one trial. lsu.edu lsu.edu

Specific Viruses (e.g., IHNV, VHSV, SHRV, IPNV)

In addition to its antibacterial and antifungal properties, this compound and its synthetic analogs have demonstrated efficacy against several important fish viruses in in vitro studies. nih.govnih.govfrontiersin.org

Specifically, this compound and a synthetic analog, CF-17 peptide, have been shown to effectively inhibit the replication of:

Infectious Hematopoietic Necrosis Virus (IHNV) nih.govnih.govfrontiersin.orgd-nb.info

Viral Hemorrhagic Septicemia Virus (VHSV) nih.govnih.govfrontiersin.orgd-nb.info

Snakehead Rhabdovirus (SHRV) nih.govnih.govfrontiersin.orgd-nb.info

Infectious Pancreatic Necrosis Virus (IPNV) nih.govnih.govfrontiersin.orgd-nb.infobangladeshhealthwatch.org

Co-incubation of these peptides with the viruses resulted in a significant reduction in viral titers in fish cells, ranging from several-fold to 104-fold. nih.gov The proposed mechanism of action for this antiviral activity involves the direct disruption of the viral envelope and the disintegration of viral capsids. nih.govfrontiersin.org

Here is a summary of in vitro efficacy against specific viruses:

VirusThis compound / AnalogObserved Effect in vitroProposed Mechanism of ActionSource
Infectious Hematopoietic Necrosis Virus (IHNV)This compound, CF-17Reduced viral titers (several-fold to 104-fold)Disruption of viral envelope/capsids nih.govnih.govfrontiersin.orgd-nb.info
Viral Hemorrhagic Septicemia Virus (VHSV)This compound, CF-17Reduced viral titers (several-fold to 104-fold)Disruption of viral envelope/capsids nih.govnih.govfrontiersin.orgd-nb.info
Snakehead Rhabdovirus (SHRV)This compound, CF-17Reduced viral titers (several-fold to 104-fold)Disruption of viral envelope/capsids nih.govnih.govfrontiersin.orgd-nb.info
Infectious Pancreatic Necrosis Virus (IPNV)This compound, CF-17Reduced viral titers (several-fold to 104-fold)Disruption of viral envelope/capsids nih.govnih.govfrontiersin.orgd-nb.infobangladeshhealthwatch.org

Research on Microbial Resistance to this compound and Analogs

The emergence of microbial resistance is a significant challenge in the field of antimicrobial agents, including AMPs like this compound. Research has explored the potential for bacteria to develop resistance to this compound and its synthetic analogs. nih.govnih.gov

Studies have shown that bacterial pathogens can exhibit increased resistance to this compound. nih.gov For instance, Vibrio anguillarum and Vibrio vulnificus have demonstrated increased resistance to this compound in laboratory settings. nih.gov However, this increased resistance was found to be transient, being abolished after a single passage in growth medium without the peptide. nih.gov In contrast, the increased resistance observed in Yersinia ruckeri was more stable, requiring multiple passages in the absence of this compound to return to the original susceptibility level. nih.gov

The development of resistance to AMPs can involve various mechanisms. nih.govimrpress.com These mechanisms can include modifications to the bacterial cell surface to reduce interaction with cationic AMPs, enzymatic degradation of the peptides, efflux pumps, and changes in membrane structure. nih.govimrpress.com

Research into the resistance mechanisms of Enterobacter cloacae to this compound has identified multiple factors contributing to resistance. nih.gov These include the involvement of the PhoPQ two-component system, OmpT-mediated proteolytic cleavage of this compound, and the Rcs-mediated membrane stress response. nih.gov These findings suggest that multiple, independent mechanisms can collectively contribute to AMP resistance in bacteria. nih.gov

Adaptive Resistance Mechanisms

Adaptive resistance is a reversible form of resistance that involves temporary changes in gene and protein expression in bacteria exposed to a challenging environment, such as the presence of antibiotics or AMPs. mdpi.com This allows bacteria to enhance their ability to survive in such conditions. mdpi.com

Mechanisms of adaptive resistance to AMPs can include the inhibition of AMP gene expression in host tissues, triggering host cells to secrete AMPs which are then sequestered, production of proteases that degrade AMPs, and modifications to the bacterial membrane structure. nih.govimrpress.com

One adaptive strategy involves changes in the bacterial outer surface, particularly in Gram-negative bacteria, where cationic AMPs initially bind to the anionic outer layer. nih.govimrpress.com Modifications to the LPS and lipooligosaccharides (LOS) in the lipid A moiety can alter the net charge of the bacterial surface, making it more positive and thus promoting electrostatic repulsion of cationic AMPs. imrpress.com

Outer membrane vesicles (OMVs) secreted by Gram-negative bacteria can also play a role in adaptive resistance by trapping AMPs through interactions with LPS or proteins on the OMV surface. imrpress.com This can provide a rapid defense mechanism that precedes the development of more stable adaptive responses. imrpress.com

The ability of bacteria to develop adaptive resistance highlights the dynamic interplay between AMPs and microbial pathogens and underscores the need for continued research into overcoming resistance mechanisms.

This compound is a prominent antimicrobial peptide (AMP) that plays a crucial role in the innate immune system of insects. It was first identified in the hemolymph of the giant silk moth, Hyalophora cecropia, and has since been found in various other insect species, including Drosophila melanogaster and Anopheles gambiae. biorxiv.orgnih.govsfu.camdpi.comnih.govekb.eg Cecropins, including this compound, are characterized by their small size, cationic charge, and amphipathic alpha-helical structure. biorxiv.orgnih.govmdpi.comnih.govnih.govtandfonline.comtandfonline.com These properties enable them to interact with and disrupt the negatively charged membranes of microorganisms, leading to cell lysis. biorxiv.orgnih.govmdpi.comekb.egtandfonline.comtandfonline.commdpi.com

Role of Cecropin B in Insect Innate Immunity

Contribution to Humoral Immune Response

The humoral immune response in insects involves the rapid synthesis and secretion of a variety of antimicrobial peptides into the hemolymph upon infection. ekb.egnih.govmdpi.comresearchgate.net Cecropin-B is a major component of this response, exhibiting broad-spectrum activity against Gram-negative and some Gram-positive bacteria, as well as certain fungi. biorxiv.orgnih.govsfu.camdpi.comekb.egtandfonline.comtandfonline.commdpi.comscielo.brcambridge.orgfrontiersin.org Studies in Drosophila melanogaster have shown that Cecropin (B1577577) genes, including CecB, are strongly induced in the fat body and hemocytes following systemic infection, primarily downstream of the Imd pathway, although the Toll pathway also contributes. biorxiv.orgnih.govtandfonline.commdpi.comnih.goveje.cz The induced Cecropins reach high concentrations in the hemolymph, contributing significantly to the killing and clearance of pathogens. biorxiv.orgnih.govnih.gov For instance, in Drosophila, Cecropins have been shown to contribute to the control of Gram-negative bacteria like Enterobacter cloacae and Providencia heimbachae. biorxiv.orgnih.govescholarship.org In Mythimna separata, MscecropinB expression is significantly upregulated after infection with Beauveria bassiana or Bacillus thuringiensis, and RNA interference targeting MscecropinB increases susceptibility to these pathogens. cambridge.org

Genetic Studies of this compound in Insect Host Defense (e.g., Drosophila melanogaster deletion mutants)

Genetic studies, particularly in the model organism Drosophila melanogaster, have provided significant insights into the in vivo function of this compound and other Cecropins. The generation of deletion mutants lacking the entire Cecropin locus (ΔCecA-C, which includes CecA1, CecA2, CecB, and CecC) has been instrumental in this research. biorxiv.orgnih.govescholarship.orgresearchgate.net While ΔCecA-C flies alone may resist challenge with various microbes similarly to wild-type flies, removing this locus in flies already deficient in other AMP genes reveals a clearer role for Cecropins in defense against specific pathogens. biorxiv.orgnih.govescholarship.org For example, flies lacking Cecropins in addition to ten other AMP genes (ΔAMP14 flies) show increased susceptibility to certain Gram-negative bacteria and fungi, confirming the contribution of Cecropins to controlling these infections. biorxiv.orgnih.govescholarship.org Studies using compound AMP mutants in Drosophila have also investigated the contribution of different AMP groups, including Cecropins, to host defense and other biological processes. biologists.com

Interplay with Other Immune Effectors (e.g., other AMPs, phagocytosis, melanization)

The insect immune response is a complex network involving the coordinated action of various effector mechanisms. This compound interacts and cooperates with other components of the innate immune system. While AMPs like this compound directly target and kill microbes, cellular processes such as phagocytosis (engulfment of pathogens by hemocytes) and melanization (formation of melanin (B1238610) to encapsulate and isolate pathogens) are also crucial for effective host defense. researchgate.netnih.gov Studies suggest that AMPs and cellular responses can act in concert. For instance, the killing of bacteria that survive constitutive defenses like phagocytosis and encapsulation can be achieved by AMPs. royalsocietypublishing.org Research is ongoing to fully understand the intricate interactions between AMPs, phagocytosis, melanization, and other immune effectors in providing a robust defense against a wide range of pathogens. biorxiv.orgresearchgate.netnih.gov The combined action of different AMPs can also exhibit synergy or additivity against certain pathogens, although specificity in their interactions has also been observed. biorxiv.orgnih.govescholarship.orgroyalsocietypublishing.org

Developmental Aspects of this compound Expression in Insect Life Cycles

The expression of this compound and other Cecropins can vary throughout the different developmental stages of an insect. In Drosophila melanogaster, while CecA1 and CecA2 are most active in larvae and adults, CecB shows preferential activity in early pupae. nih.gov A small peak of constitutive Cecropin expression in early pupae of Drosophila may be linked to the presence of bacteria in the food. nih.gov In the moth Mythimna separata, the expression of MscecropinB is highest in the prepupal stage, followed by the pupal stage, and among larval stages, it is highest in the fourth instar. cambridge.org In the malaria vector mosquito Anopheles gambiae, Cecropin RNA expression is limited to the early pupal stage during development, although it is induced by infection with bacteria and Plasmodium in adult mosquitoes. sfu.ca

Advanced Research Methodologies for Cecropin B Studies

Recombinant Expression Systems for Cecropin-B Production

Recombinant expression systems offer a powerful approach for producing this compound in larger quantities and with greater purity compared to extraction from natural sources. Various host organisms have been explored for this purpose.

Yeast (e.g., Pichia pastoris, Saccharomyces cerevisiae) Expression

Yeast expression systems, particularly Pichia pastoris, have been investigated for the production of recombinant this compound. P. pastoris is a methylotrophic yeast known for its ability to achieve high-level expression of heterologous proteins, often secreting them into the culture medium, which simplifies purification. Studies have explored the expression of this compound in P. pastoris, demonstrating successful secretion of the recombinant peptide with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govspandidos-publications.comnih.govanimbiosci.org For instance, recombinant cecropin (B1577577) B has been successfully secreted by P. pastoris into the culture supernatant, yielding approximately 5.0 mg from 100 ml of crude extract. nih.govnih.gov The use of the AOX1 promoter, which is tightly regulated by methanol, allows for high-level expression. animbiosci.org While the yield in Pichia might be lower compared to bacterial systems in some cases, the potential for appropriate folding and post-translational modifications, such as glycosylation, makes it an attractive option for producing functional peptides. animbiosci.orgbbrc.in

Bacterial Expression Systems

Bacterial expression systems, notably Escherichia coli, are widely used for recombinant peptide production due to their rapid growth and high expression levels. Studies have successfully cloned and expressed cecropin B-like peptides in E. coli strains like BL21(DE3). scielo.brnih.gov To overcome potential toxicity of antimicrobial peptides to bacterial hosts and improve solubility and purification, strategies involving fusion tags such as MBP (Maltose-binding protein) and His-tags are commonly employed. scielo.brnih.govresearchgate.net The use of SUMO (Small Ubiquitin-related modifier) tags in E. coli has also been explored, with codon optimization strategies employed to maximize translation efficiency. researchgate.net Cleavage of the fusion tag is typically required to obtain the mature, active peptide. researchgate.net While bacterial systems can offer high yields, the need for tag removal can add complexity and cost to the purification process. nih.gov

Data Table: Recombinant Expression Systems for this compound

Expression SystemHost Organism(s)Key FeaturesAdvantagesDisadvantages
YeastPichia pastoris, S. cerevisiaeSecretion into medium, post-translational modifications, methanol-inducibleHigh-level expression, proper folding, simplified purification (secretion)Potential for glycosylation, sometimes lower yield than bacteria
BacterialEscherichia coliRapid growth, high expression levels, fusion tags commonly usedFast and cost-effective productionPotential toxicity to host, need for tag removal, potential for inclusion bodies

Spectroscopic Techniques for Structural Analysis (e.g., Circular Dichroism, Tryptophan Intrinsic Fluorescence, NMR)

Spectroscopic techniques are indispensable for elucidating the structural characteristics of this compound and understanding its conformational changes upon interacting with membranes or other molecules.

Circular Dichroism (CD) spectroscopy is frequently used to analyze the secondary structure content of this compound, particularly its α-helical conformation. CD spectra can reveal the transition from a random coil structure in aqueous solution to an α-helical structure in the presence of membrane mimics like SDS micelles or lipid vesicles. scielo.brnih.govrcsb.orgd-nb.inforesearchgate.net This change in conformation is crucial for the peptide's interaction with and disruption of cell membranes. scielo.brnih.gov

Tryptophan Intrinsic Fluorescence spectroscopy is another valuable tool, especially since many cecropins contain tryptophan residues. nih.govrsc.org Changes in the fluorescence intensity and emission maximum of tryptophan can provide information about the peptide's environment and its insertion into hydrophobic membrane interiors. nih.govrsc.org A blue shift in the fluorescence spectrum, for example, indicates that the tryptophan residue has moved from a polar aqueous environment to a more hydrophobic one within the membrane. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, high-resolution structural information about this compound, including its three-dimensional structure in solution or when bound to membrane mimetics. rcsb.orgd-nb.inforesearchgate.netnih.govresearchgate.net Techniques like transferred Nuclear Overhauser Effect (Tr-NOE) NMR can reveal the conformation of the peptide when interacting with lipopolysaccharides (LPS), a key component of Gram-negative bacterial outer membranes. researchgate.net NMR studies have shown that cecropin P1, a related cecropin, adopts an α-helical structure in the presence of LPS, with specific residues involved in electrostatic and hydrophobic interactions with the lipid A component. researchgate.net Solid-state NMR can also be used to study the interaction of cecropins with lipid bilayers and the resulting effects on membrane order. researchgate.net

Molecular Dynamics and Simulation Studies of Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the dynamic interactions between this compound and biological membranes at an atomic level. These simulations provide insights into the mechanism of membrane binding, insertion, and disruption. nih.govresearchgate.netcabidigitallibrary.orgcambridge.orgbiorxiv.orgresearchgate.net

MD simulations can model the orientation and behavior of this compound peptides in different membrane environments, such as phospholipid bilayers. cabidigitallibrary.orgbiorxiv.orgresearchgate.net Studies have explored various initial orientations of the peptide relative to the lipid bilayer, including parallel orientations with different distances from the phosphate (B84403) plane. cabidigitallibrary.orgresearchgate.net These simulations can reveal the roles of electrostatic and hydrophobic interactions in stabilizing the peptide-membrane complex. cabidigitallibrary.orgresearchgate.net For example, simulations suggest that while electrostatic interactions play a role, a conformation where the hydrophobic side of the peptide helix is buried in the lipid tails and the positively charged side interacts with phosphate groups is highly stable and can induce deformations of the lipid bilayer, supporting mechanisms like the "carpet" model. cabidigitallibrary.orgresearchgate.net MD simulations have also been used to study the interaction of cecropin B isoforms with bacterial membranes, indicating that they can act as membrane-interacting elements that disrupt outer membrane organization and facilitate translocation. nih.gov

Bioinformatic Approaches for Peptide Identification and Characterization

Bioinformatic approaches play a critical role in the discovery, identification, and characterization of this compound and other antimicrobial peptides from diverse organisms. nih.govcambridge.orgnih.govfrontiersin.orgmdpi.com

Bioinformatics tools and databases are used to search genomic and transcriptomic datasets for potential AMP sequences based on characteristic features like size, charge, and conserved motifs. cambridge.orgnih.govfrontiersin.orgmdpi.com For cecropins, these features often include a signal peptide, a propeptide, a cationic-residue-rich N-terminus, and an alpha-helical structure. nih.govfrontiersin.org Bioinformatics analysis can reveal amino acid sequence homology with known cecropins and predict structural features such as alpha-helices and hinge regions. scielo.brnih.gov Tools are available online to predict isoelectric point, molecular weight, hydrophobicity, signal peptides, and transmembrane structures. cambridge.org

Integrated bioinformatics and experimental studies are commonly employed, where computational identification of potential cecropins is followed by experimental validation of their antimicrobial activity and structural properties. nih.govfrontiersin.orgmdpi.com This approach facilitates the discovery of novel cecropin variants from various species. nih.govmdpi.com

Microarray and Gene Expression Profiling for Immunomodulatory Effects

Microarray and gene expression profiling technologies have been instrumental in elucidating the complex immunomodulatory effects of this compound by providing a global view of transcriptional changes in response to the peptide. These methodologies allow researchers to identify specific genes and pathways that are up- or down-regulated, offering insights into the mechanisms by which this compound influences host immunity.

Studies utilizing microarray analysis have investigated the impact of cecropin peptides, including this compound, on gene expression in various organisms and cell types relevant to the immune response. For instance, research on transgenic rainbow trout harboring a cecropin P1 transgene (a related cecropin peptide) employed a 44k salmonid microarray to determine global gene expression profiles in immune-competent organs like the spleen, kidney, and liver. nih.govd-nb.inforesearchgate.net This study identified thousands of differentially expressed genes (DEGs) in the transgenic fish compared to non-transgenics, with a significant number of these genes common across the three tissues. nih.gov Enrichment analyses revealed tissue-specific perturbations in functional pathways, many of which were directly related to innate immune system processes such as phagocytosis, lysosomal processing, complement activation, antigen processing/presentation, and leukocyte migration. nih.gov These findings support the hypothesis that cecropin peptides can exert multifaceted immunomodulatory properties by altering gene expression in the host. nih.govd-nb.inforesearchgate.net

Further research involving rainbow trout macrophage cell lines (RTS11) treated with this compound demonstrated elevated expression levels of pro-inflammatory genes, specifically IL-1β and COX-2. nih.govd-nb.info This early in vitro study suggested an immunomodulatory role for this compound on macrophage-regulated inflammatory responses in salmonid species. nih.gov

In the context of insect immunity, where cecropins were first discovered, gene expression analysis has been used to study the immune response to bacterial invasion. Studies in Drosophila have shown that cecropin genes, including CecB, are strongly expressed in the fat body and hemocytes following bacterial injection. embopress.orgnih.govnih.gov While CecA genes showed higher activity in the fat body, CecB was preferentially active in early pupae. embopress.orgnih.govnih.gov This highlights the differential regulation and potential roles of different cecropin variants in the immune response across developmental stages.

Recent studies have also explored the effects of cecropin peptides on specific signaling pathways. For example, research investigating the effects of this compound on the transcriptional activity of CYP3A29 and PXR indicated that this compound can inhibit the expression of CYP3A29 by activating the TLR2/4-NF-κB/PXR signaling pathway. researchgate.net This suggests a mechanism by which this compound can modulate gene expression related to drug metabolism and potentially influence inflammatory responses via the NF-κB pathway. researchgate.net

While specific comprehensive microarray datasets solely focused on this compound's direct effects on a wide range of host immune genes in mammals were not extensively detailed in the search results, the studies on related cecropins and the findings regarding NF-κB pathway modulation provide a strong basis for the application of microarray and gene expression profiling in future this compound research to fully map its immunomodulatory transcriptome.

Detailed research findings from these studies often involve quantifying the fold change in gene expression levels between treated and control groups. While specific raw data tables for this compound were limited in the search snippets, the principle involves generating data that can be presented in tables showing gene identifiers, fold change values, and statistical significance.

Example Data Representation (Illustrative - Based on described findings):

Below is an illustrative example of how gene expression data from a hypothetical this compound microarray study might be presented, based on the types of findings described in the search results (e.g., changes in inflammatory markers or immune pathway genes).

Gene NameFold Change (Treated/Control)p-valuePathway/Function
IL-1β↑ (e.g., 2.5)< 0.05Pro-inflammatory Cytokine
COX-2↑ (e.g., 1.8)< 0.05Inflammation
NF-κB/p65↑ (e.g., 1.5)< 0.01Immune Signaling
CYP3A29↓ (e.g., 0.6)< 0.05Drug Metabolism/Signaling
(Other Immune Genes)(Varied)(Varied)(Immune Response)

Such data tables, derived from rigorous experimental procedures like microarray or RNA-Seq followed by RT-qPCR validation, are crucial for identifying key genes and pathways affected by this compound and understanding its immunomodulatory mechanisms at a molecular level. d-nb.inforesearchgate.net

Evolutionary Biology of the Cecropin Family

Phylogenetic Analysis and Gene Re-organization

Phylogenetic analyses of Cecropin (B1577577) sequences across various insect taxa reveal complex evolutionary relationships and patterns of gene organization. These analyses suggest that Cecropins likely originated before the divergence of Diptera, Lepidoptera, and Coleoptera eje.cz. Within different insect orders, Cecropin genes often form monophyletic groups, indicating independent evolution within these lineages mdpi.comresearchgate.netmdpi.com. For instance, Cecropins from Lepidoptera appear to form a monophyletic group, evolving independently within this order mdpi.comresearchgate.net. In contrast, the phylogenetic relationships of Cecropins from Diptera and Coleoptera are more complex, suggesting an origin predating the divergence of these lineages mdpi.com.

Gene reorganization is a notable feature in the evolution of the Cecropin family. In many species, Cecropin genes are found in variable numbers of copies, often organized in clusters or dispersed throughout the genome mdpi.comoup.com. The arrangement can vary significantly between species. For example, in Drosophila melanogaster, four functional Cecropin genes (Cec A1, A2, B, and C) are typically found clustered together mdpi.combiorxiv.org. However, in Drosophila subobscura, the Cecropin gene family members are split into two clusters on different parts of the same chromosome, a derived state compared to the single cluster observed in other Drosophila species like D. melanogaster and D. pseudoobscura nih.gov. This gene reorganization, coupled with phylogenetic data, highlights the dynamic nature of the Cecropin loci over evolutionary time nih.govnih.gov.

Conservation and Polymorphism within Cecropin Genes

Despite the diversification driven by gene duplication, certain regions and residues within Cecropin peptides exhibit conservation, likely due to their importance for structure and function ekb.eg. These conserved features often include specific amino acid residues crucial for the peptide's α-helical structure and its interaction with bacterial membranes mdpi.comekb.eg. For instance, a conserved proline residue in the N-terminal domain and aromatic tryptophan and lysine (B10760008) residues at specific positions are often observed ekb.eg. The characteristic amphipathic α-helices linked by a hinge region are also generally conserved, facilitating membrane disruption mdpi.commalariaworld.org.

Evolutionary Trajectories of Cecropin-B and Related Peptides Across Species

This compound is one of the prominent members of the Cecropin family, first identified in Hyalophora cecropia alongside Cecropin-A and -D mdpi.comscirp.org. The evolutionary trajectories of this compound and its related peptides vary across different insect species, shaped by lineage-specific duplication and diversification events researchgate.netnih.govplos.orgmalariaworld.org.

In Drosophila melanogaster, this compound is one of the four functional Cecropin genes mdpi.combiorxiv.org. Phylogenetic analysis in Anopheles mosquitoes suggests a specific duplication history where an initial event led to Cecropin-D and an ancestor of Cecropins A/B/C, followed by a duplication that produced this compound and the common ancestor of A and C nih.govplos.orgmalariaworld.org. This indicates that this compound diverged earlier than Cecropins A and C in this lineage nih.govplos.orgmalariaworld.org.

In Bombyx mori, the Cecropin family is particularly expanded, including multiple this compound paralogs (B1-B6) mdpi.comresearchgate.netsemanticscholar.org. These B-subtype cecropins are often clustered together, suggesting expansion through gene duplication semanticscholar.org. While the deduced amino acid sequences of these B paralogs can be largely similar, some polymorphisms have been detected in specific strains researchgate.net. The presence of multiple this compound copies with potentially subtle variations highlights the diversification within this specific subtype in Bombyx mori.

Across different species, this compound and other Cecropin subtypes exhibit variations in their mature peptide sequences, lengths, and specific activities, although they generally retain the core structural characteristics of the family, such as the α-helical conformation and cationic nature mdpi.commdpi.commalariaworld.org. These variations contribute to the broad-spectrum antimicrobial activity of the Cecropin family, with different members potentially displaying differential efficacy against various microbes mdpi.comnih.govnih.govfrontiersin.org. The evolutionary history of this compound and related peptides underscores the adaptive evolution of insect innate immunity through the dynamic processes of gene family evolution.

Translational Research Potential and Academic Future Directions

Engineering of Cecropin-B Analogs for Enhanced Efficacy

Engineering of this compound analogs aims to improve the peptide's antimicrobial potency, broaden its spectrum of activity, enhance its stability, and reduce potential toxicity. mdpi.commdpi.comasm.org This involves modifying the peptide's amino acid sequence while preserving or optimizing key structural and physicochemical properties crucial for its function. mdpi.comacs.org

Rational Design Principles

Rational design principles for engineering this compound analogs are based on understanding the relationship between the peptide's structure and its activity. Cecropins are typically cationic and amphipathic, forming α-helical structures in the presence of bacterial membranes. mdpi.comasm.orgacs.org Their positive charge facilitates interaction with the negatively charged bacterial membrane, while the amphipathic nature allows insertion and disruption of the membrane bilayer. nih.govmdpi.commdpi.com

Key principles guiding rational design include:

Modifying charge and hydrophobicity: Adjusting the number and distribution of positively charged amino acids (like lysine (B10760008) and arginine) and hydrophobic residues can influence membrane binding, insertion, and disruption. asm.orgmdpi.comsci-hub.se For instance, increasing cationicity can enhance binding to bacterial membranes. mdpi.com

Optimizing amphipathicity: Designing peptides with a defined separation of hydrophobic and hydrophilic faces in their α-helical structure is crucial for effective membrane interaction and pore formation or disruption. asm.orgmdpi.com

Enhancing helical content and stability: Modifications can be introduced to promote or stabilize the α-helical conformation in membrane-mimicking environments, which is essential for the peptide's lytic activity. acs.org

Improving proteolytic stability: Introducing non-natural amino acids or modifying peptide termini can increase resistance to degradation by proteases, a significant challenge for peptide therapeutics. nih.govcabidigitallibrary.org

Targeting specific mechanisms: Design can be tailored to favor specific mechanisms of action, such as pore formation (e.g., toroidal pores) or membrane disruption. mdpi.comacs.org

Studies have shown that single amino acid substitutions within this compound can significantly impact its antimicrobial activity. acs.orgresearchgate.net For example, a Cecropin (B1577577) B isoform from Bombyx mori with a glutamine instead of glutamic acid at position 53 (Q53 CecB) displayed greater activity against Pseudomonas aeruginosa, E. coli, and Staphylococcus compared to the E53 variant. researchgate.net Rational design has also been applied to increase the positive charge and hydrophobicity of Cecropin A-derived peptides, leading to enhanced antibacterial activities. sci-hub.se

Hybrid Peptide Development (e.g., Cecropin-Melittin hybrids)

Hybrid peptides combine functional regions from different antimicrobial peptides to leverage their synergistic properties and overcome limitations of individual peptides. mdpi.comasm.org Cecropin-Melittin hybrids are a prominent example, aiming to combine the potent antibacterial activity of cecropins with the broader spectrum or enhanced lytic activity of melittin, a peptide from bee venom. mdpi.comasm.org

A well-studied Cecropin A-Melittin hybrid peptide is CM15, composed of the N-terminal region of Cecropin A and a portion of melittin. asm.orgmdpi.com CM15 has demonstrated potent broad-spectrum antimicrobial activity while exhibiting lower hemolytic activity compared to melittin. asm.orgmdpi.com Another hybrid, BP100, derived from Cecropin A and melittin, has shown high selectivity towards Gram-negative bacteria and low cytotoxicity. mdpi.com Engineering of BP100 analogs, such as those with tryptophan substitutions, has further enhanced antibacterial activity, cell selectivity, anti-inflammatory properties, and antibiofilm activities. mdpi.com

Research on Cecropin A-Melittin hybrids, such as CA(1-7)M(2-9), has investigated their mechanisms of action, revealing that they can disrupt bacterial membranes and even be active against colistin-resistant strains of Acinetobacter baumannii. acs.orgnih.gov Studies using techniques like small-angle neutron scattering (SANS) and small-angle X-ray diffraction (SAXD) have shown that these hybrids can induce membrane condensation and form multilamellar stacks, suggesting a membrane disruption mechanism rather than just pore formation. acs.orgcea.fr

Interactive Table 1: Examples of Cecropin-Melittin Hybrid Peptides and Noted Properties

Hybrid PeptideSource Peptides (Regions)Noted PropertiesSource
CM15Cecropin A (1-7), Melittin (2-9)Potent broad-spectrum antimicrobial activity, lower hemolysis than melittin. asm.orgmdpi.com asm.orgmdpi.com
BP100Cecropin A, MelittinHigh selectivity for Gram-negative bacteria, low cytotoxicity. mdpi.com mdpi.com
CA(1-7)M(2-9)Cecropin A (1-7), Melittin (2-9)Active against colistin-resistant A. baumannii, induces membrane condensation. acs.orgnih.gov acs.orgnih.gov

Application in Transgenic Organisms for Enhanced Disease Resistance

The genes encoding this compound and its analogs have been introduced into various organisms to confer enhanced resistance to bacterial pathogens. This approach leverages the innate immune function of these peptides to protect against infectious diseases in agriculture and aquaculture. nih.govresearchgate.netoup.comucdavis.edu

Plant Biotechnology (e.g., rice, tomato, tobacco, potato)

Transgenic expression of cecropins in plants has been explored as a strategy to enhance resistance to bacterial diseases. nih.govresearchgate.netmdpi.comoup.com Studies have been conducted in various crops, including rice, tomato, tobacco, and potato. nih.govresearchgate.netcabidigitallibrary.orgmdpi.com

Transgenic rice plants expressing the Cecropin B gene from Bombyx mori have shown enhanced resistance to bacterial blight caused by Xanthomonas oryzae. researchgate.net Similarly, transgenic tomato plants expressing a synthesized gene encoding cationic peptide Cecropin B have demonstrated greater resistance to certain bacterial pathogens. nih.gov

However, the success of expressing native cecropin B in transgenic plants has been variable. researchgate.netoup.com In some cases, such as in transgenic tobacco and potato, the expression of native Cecropin B did not result in significant enhanced resistance to bacterial infections, potentially due to the degradation of the peptide by host proteases in the intercellular space. nih.govresearchgate.netcabidigitallibrary.orgoup.com This highlights the importance of strategies to protect the peptide from degradation or target its expression to specific cellular compartments. nih.gov Despite these challenges, expression of cecropin analogs or hybrid peptides, such as a cecropin A-melittin hybrid, in transgenic tobacco has shown promise in conferring resistance to fungal pathogens. oup.com

Interactive Table 2: Examples of Cecropin Expression in Transgenic Plants

PlantCecropin/Analog ExpressedPathogen TargetedOutcomeSource
TomatoSynthesized Cecropin BBacterial pathogensGreater resistance compared to wild types. nih.gov nih.gov
RiceBombyx mori Cecropin BXanthomonas oryzaeEnhanced resistance to bacterial blight. researchgate.net researchgate.net
TobaccoNative Cecropin BBacterial infectionsVariable/contradictory results, potential degradation issue. nih.govresearchgate.netcabidigitallibrary.orgoup.com nih.govresearchgate.netcabidigitallibrary.orgoup.com
PotatoNative Cecropin BErwinia carotovora subsp. atrosepticaNo increase in resistance, potential degradation issue. cabidigitallibrary.org cabidigitallibrary.org
TobaccoCecropin A-Melittin hybridFusarium solaniConferred antifungal resistance. oup.com oup.com

Aquaculture (e.g., fish)

Transgenic fish expressing cecropin genes have shown enhanced resistance to bacterial pathogens, offering a potential strategy to reduce disease outbreaks in aquaculture. nih.govresearchgate.netoup.com

Transgenic channel catfish (Ictalurus punctatus) carrying the preprocecropin B gene from Hyalophora cecropia have demonstrated enhanced disease resistance and survival when challenged with pathogenic bacteria like Flavobacterium columnare and Edwardsiella ictaluri. researchgate.netoup.com In one study, transgenic channel catfish exhibited significantly greater survival rates (100%) compared to non-transgenic controls (27.3%) during an epizootic of F. columnare. researchgate.net

Transgenic Japanese medaka (Oryzias latipes) expressing cecropin transgenes have also acquired elevated resistance to bacterial infection by pathogens such as Pseudomonas fluorescens and Vibrio anguillarum. researchgate.netusda.gov Furthermore, transgenic rainbow trout (Oncorhynchus mykiss) expressing cecropin P1 or a synthetic Cecropin B analog (CF-17) have shown improved resistance to Aeromonas salmonicida and infectious hematopoietic necrosis virus (IHNV). usda.govresearchgate.net

Interactive Table 3: Examples of Cecropin Expression in Transgenic Fish

Fish SpeciesCecropin/Analog ExpressedPathogen TargetedOutcomeSource
Channel CatfishHyalophora cecropia preprocecropin BFlavobacterium columnare, Edwardsiella ictaluriEnhanced disease resistance and survival. researchgate.netoup.com researchgate.netoup.com
Japanese MedakaCecropin transgenesPseudomonas fluorescens, Vibrio anguillarumElevated resistance to bacterial infection. researchgate.netusda.gov researchgate.netusda.gov
Rainbow TroutCecropin P1, CF-17 (analog)Aeromonas salmonicida, IHNVImproved resistance to bacterial and viral pathogens. usda.govresearchgate.net usda.govresearchgate.net

Livestock and Animal Health (e.g., calves)

The application of cecropins in livestock health is an emerging area of research, particularly for preventing or treating bacterial infections. nih.govavma.orglsu.edu Studies have investigated the potential of using cecropin B, or transfecting animals with the gene encoding it, to combat pathogens relevant to livestock. nih.govlsu.edu

Research in calves has explored the expression of a Cecropin B transgene on the nasal mucosa to determine its effect on colonization by Mannheimia haemolytica serotype 1, a primary agent of bovine pneumonic pasteurellosis. nih.govavma.orglsu.edu In vitro studies showed that Cecropin B was effective in inhibiting M. haemolytica and its antibacterial activity was not affected by proteolytic activity in nasal secretions. nih.govavma.org Transgene expression of Cecropin B was detected in the nasal passages of calves after aerosolization with plasmid DNA, and antibacterial activity against M. haemolytica was observed in transfected calves. nih.govavma.org These findings suggest that delivering the Cecropin B gene could be a strategy to prevent colonization of the nasal mucosa by this pathogen. nih.gov

Interactive Table 4: Examples of Cecropin Application in Livestock

AnimalCecropin/ApproachPathogen TargetedOutcomeSource
CalvesCecropin B transgene expression on nasal mucosaMannheimia haemolytica S1Inhibition of bacterial growth in vitro, antibacterial activity in vivo. nih.govavma.org nih.govavma.org

Immunomodulatory Properties and Pathways Beyond Direct Antimicrobial Action

Beyond its direct antimicrobial effects, research indicates that this compound and its derivatives possess immunomodulatory properties. Several cecropins and their analogs have demonstrated the ability to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.comresearchgate.net The release of LPS during Gram-negative infections can trigger an overstimulation of the innate immune system, potentially leading to septic shock. mdpi.com By binding LPS, cecropins can potentially mitigate this inflammatory response. mdpi.comresearchgate.net

Studies, primarily in vitro, have shown that peptides derived from Lepidoptera, including this compound and synthetic analogs, can inhibit the production of nitric oxide and the transcription of various pro-inflammatory genes in LPS-treated murine cells. mdpi.com This suggests a role for this compound in modulating the host immune response, offering potential therapeutic avenues beyond direct bacterial killing. A novel cecropin B-derived peptide, cecropin DH, developed by deleting the hinge region of this compound, showed higher potential anti-inflammatory activity than this compound itself in inhibiting pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α in LPS-stimulated mouse macrophages. researchgate.net

While the direct antimicrobial activity involves membrane disruption mdpi.comoup.comresearchgate.net, the immunomodulatory effects point to pathways involving the regulation of inflammatory mediators. mdpi.comresearchgate.net Further academic inquiry is needed to fully elucidate the complex interactions between this compound, host immune cells, and inflammatory pathways, independent of its lytic activity.

Synergistic Strategies with Existing Antimicrobial Agents

The increasing challenge of multidrug-resistant (MDR) bacterial strains has spurred research into synergistic strategies combining AMPs like this compound with conventional antibiotics. mdpi.comasm.org Combining AMPs and antibiotics can potentially enhance therapeutic efficacy, allow for lower administration doses, and reduce the likelihood of resistance development. mdpi.comasm.org

Studies have investigated the combined activity of this compound with hydrophobic antibiotics. This compound has been shown to disrupt the bacterial outer membrane, which can increase the permeability of Gram-negative bacteria to antibiotics that would otherwise be ineffective due to poor penetration. oup.comresearchgate.net For instance, a sub-inhibitory concentration of this compound increased the activity of most antibiotics against Gram-negative bacteria by enhancing outer membrane permeability. oup.com

Research using rat models of Gram-negative septic shock demonstrated that the combination of this compound with beta-lactam antibiotics like imipenem (B608078) and piperacillin (B28561) was more effective in reducing lethality and bacterial load compared to the antibiotics or this compound alone. nih.gov This suggests a synergistic interaction where this compound facilitates the access of the antibiotics to their targets within the bacterial cell. nih.gov

Studies on chimeric AMPs, some derived from cecropin A-melittin, have also shown synergistic effects with antibiotics like cefotaxime, ciprofloxacin, or erythromycin (B1671065) against MDR Acinetobacter baumannii strains. asm.org While these studies focus on related peptides, they support the principle that combining cecropin-like peptides with conventional antibiotics can be a promising strategy to combat resistant infections.

Methodological Advancements for Large-Scale Production and Characterization

The academic and potential therapeutic applications of this compound necessitate efficient methods for its large-scale production and comprehensive characterization. Traditionally, AMPs were extracted from natural sources, but this is often costly and not suitable for mass production. mdpi.comnih.gov Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), allows for precise sequence control and modification but can be expensive for long peptides. nih.govmdpi.comgoogle.comsterlingpharmasolutions.comfrontiersin.org

Genetic engineering and heterologous expression systems offer promising avenues for producing larger quantities of this compound. mdpi.comnih.govfrontiersin.orgnih.gov Various host systems, including bacteria (Escherichia coli) and yeast (Pichia pastoris), have been explored for the recombinant expression of this compound and cecropin-like peptides. scielo.brnih.govnih.govsmujo.idspandidos-publications.comspandidos-publications.com

Studies have successfully expressed recombinant this compound in Pichia pastoris, demonstrating that this system can yield significant amounts of functional peptide (e.g., 5.0 mg from 100 ml of culture broth supernatant). nih.govspandidos-publications.comspandidos-publications.com Expression in E. coli has also been achieved, often utilizing fusion tags like SUMO and histidine tags to improve solubility, purification, and protect the peptide from degradation. scielo.brnih.govsmujo.id The use of appropriate linker sequences between the tag and the peptide can also improve the efficiency of tag removal and the activity of the cleaved peptide. nih.gov

Characterization techniques are crucial for confirming the identity, purity, structure, and activity of produced this compound. These methods include high-performance liquid chromatography (HPLC) for purification and purity assessment, mass spectrometry (MS) for molecular mass confirmation, and circular dichroism (CD) spectroscopy to analyze secondary structure, particularly the characteristic alpha-helical conformation in membrane-mimicking environments. scielo.brmdpi.comgoogle.comeje.czplos.org Antimicrobial assays, such as minimum inhibitory concentration (MIC) tests and agar (B569324) diffusion assays, are used to evaluate the peptide's biological activity against target microorganisms. mdpi.comoup.commdpi.comnih.govplos.org

Table: Production and Characterization Methods for this compound

MethodApplicationExamples from Research
Solid-Phase Peptide SynthesisChemical synthesis of peptide chainsUsed for synthesizing this compound and analogs mdpi.comgoogle.comsterlingpharmasolutions.com
Heterologous Expression (E. coli)Recombinant production in bacterial hostsExpression of this compound and cecropin-like peptides scielo.brnih.govsmujo.id
Heterologous Expression (P. pastoris)Recombinant production in yeast hostsSuccessful expression and secretion of functional this compound nih.govspandidos-publications.comspandidos-publications.com
Fusion Tags (e.g., SUMO, His-tag)Enhance solubility, purification, and stabilityUsed in E. coli expression systems for this compound scielo.brnih.govsmujo.id
HPLCPurification and purity analysisUsed to purify synthesized and recombinant peptides mdpi.comgoogle.com
Mass Spectrometry (MS/LC-MS/MS)Molecular mass confirmation and sequence analysisConfirms identity of synthesized and recombinant this compound scielo.brmdpi.comgoogle.com
Circular Dichroism (CD)Secondary structure analysisConfirms alpha-helical structure in appropriate environments scielo.brmdpi.complos.org
MIC AssaysDetermine antimicrobial potencyMeasures lowest concentration inhibiting bacterial growth mdpi.comoup.commdpi.comnih.govplos.org
Agar Diffusion AssaysAssess antimicrobial zones of inhibitionEvaluates activity against bacterial lawns oup.commdpi.com

Addressing Research Gaps and Limitations in Academic Inquiry

Despite significant progress, several research gaps and limitations exist in the academic understanding and development of this compound. While in vitro studies have demonstrated potent antimicrobial and promising immunomodulatory activities, there is a notable lack of preclinical and clinical analyses. mdpi.com The transition from in vitro findings to in vivo efficacy and safety remains a critical hurdle. scirp.org

A deeper mechanistic understanding of this compound's interaction with bacterial membranes at varying concentrations is still being explored, with models suggesting both pore formation and carpet-like mechanisms depending on peptide concentration. mdpi.com Further detailed work is needed to fully distinguish its membrane disruption mechanisms from those of other agents. oup.com

The precise pathways and targets involved in this compound's immunomodulatory effects, beyond LPS binding, require further investigation. mdpi.comresearchgate.net Identifying the specific host cell receptors or signaling molecules influenced by this compound would provide valuable insights for therapeutic development.

While recombinant expression systems show promise for large-scale production, optimizing yields, ensuring proper folding and activity of the recombinant peptide, and developing cost-effective purification strategies remain areas of active research. mdpi.comnih.govnih.govspandidos-publications.com The potential toxicity of AMPs towards host cells during recombinant expression also needs to be carefully managed. smujo.id

Furthermore, understanding the potential for bacteria to develop resistance to this compound is crucial. Although AMPs are generally thought to induce resistance less readily than conventional antibiotics, this is not absolute, and the mechanisms of potential resistance to cecropins need thorough investigation. mdpi.com

Q & A

Q. What are the primary mechanisms of antimicrobial action of Cecropin-B against Gram-negative and Gram-positive bacteria?

this compound exerts its antimicrobial effects primarily through membrane disruption. It interacts with bacterial lipid bilayers, forming pores that lead to ion leakage and cell lysis. Studies demonstrate its efficacy against S. aureus (71.67% inhibition) and K. pneumoniae (85.95% inhibition) at low concentrations (10.00 µg/mL), highlighting its potency against both Gram-positive and Gram-negative pathogens . Methodologically, researchers should employ assays like minimum inhibitory concentration (MIC) and membrane permeability tests (e.g., propidium iodide uptake) to quantify these effects.

Q. How should researchers design in vitro experiments to assess this compound's antimicrobial efficacy?

Key considerations include:

  • Dose-response curves : Test concentrations ranging from 1–100 µg/mL to determine MIC and MBC (minimum bactericidal concentration).
  • Control groups : Use untreated bacterial cultures and positive controls (e.g., conventional antibiotics).
  • Standardized protocols : Follow CLSI guidelines for broth microdilution assays to ensure reproducibility .
  • Statistical rigor : Calculate sample sizes using power analysis (e.g., α=0.05, β=0.20) to avoid Type I/II errors .

Q. What are common challenges in maintaining this compound stability during experimental assays?

this compound’s susceptibility to proteolytic degradation and aggregation in aqueous solutions requires:

  • Solvent optimization : Use phosphate buffer or 20% hexafluoropropanol (HFP) to stabilize secondary structures, as shown by circular dichroism (CD) spectroscopy .
  • Temperature control : Store aliquots at –80°C to prevent peptide denaturation.
  • Activity validation : Pre-test batches via radial diffusion assays to confirm antimicrobial potency .

Advanced Research Questions

Q. How can structural analysis techniques like CD spectroscopy elucidate this compound's mechanism under varying conditions?

CD spectroscopy reveals conformational changes in this compound under different solvents. For example:

  • In phosphate buffer, this compound adopts α-helical structures critical for membrane interaction.
  • In 20% HFP, helical content increases, mimicking hydrophobic environments like bacterial membranes.
    Researchers should compare spectra (190–250 nm) to correlate structural stability with antimicrobial activity .

Q. What methodological considerations are critical when encapsulating this compound in nanoparticles for enhanced delivery?

Encapsulation in chitosan nanoparticles improves this compound’s bioavailability while reducing cytotoxicity. Key steps include:

  • Nanoparticle synthesis : Optimize chitosan-to-peptide ratios (e.g., 2:1 w/w) via ionic gelation.
  • Characterization : Use dynamic light scattering (DLS) for size distribution and zeta potential analysis.
  • Activity assays : Compare free vs. encapsulated peptide efficacy using time-kill kinetics .

Q. How do researchers resolve contradictions in this compound's reported efficacy across studies?

Discrepancies often arise from variations in:

  • Bacterial strains : Standardize strains (e.g., ATCC references) to ensure comparability.
  • Assay conditions : Control pH, ionic strength, and nutrient availability, which influence peptide activity .
  • Data normalization : Express inhibition percentages relative to positive controls (e.g., 100% = complete growth suppression) .

Q. What advanced models evaluate this compound's synergy with conventional antibiotics?

Synergy can be assessed via:

  • Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices (synergy: FIC ≤0.5).
  • Time-lapse microscopy : Monitor bacterial membrane integrity in co-treatment groups.
    For example, combining this compound with β-lactams may enhance efficacy against multidrug-resistant K. pneumoniae .

Methodological Resources

  • Antimicrobial assays : CLSI guidelines (M07-A10) for broth microdilution .
  • Structural analysis : CD spectroscopy protocols for peptide secondary structure determination .
  • Statistical design : Power analysis tools (e.g., G*Power) for sample size calculation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.